[(4-Bromophenyl)methyl](2-bromoprop-2-en-1-yl)amine
Overview
Description
(4-Bromophenyl)methylamine is an organic compound with the molecular formula C10H11Br2N and a molecular weight of 305.01 g/mol . This compound is characterized by the presence of two bromine atoms attached to a phenyl and a prop-2-en-1-yl group, respectively. It is primarily used in research settings and has various applications in organic synthesis and chemical research .
Preparation Methods
The synthesis of (4-Bromophenyl)methylamine typically involves the reaction of 4-bromobenzyl chloride with 2-bromoallylamine in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
(4-Bromophenyl)methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or alcohols.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Bromophenyl)methylamine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is explored for its potential use in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of novel materials with specific properties for various industrial applications.
Mechanism of Action
Comparison with Similar Compounds
(4-Bromophenyl)methylamine can be compared with other similar compounds such as:
1-(4-Bromophenyl)-2-propylamine: This compound has a similar structure but lacks the additional bromine atom on the prop-2-en-1-yl group.
4-Bromobenzylamine: This compound has a similar phenyl group with a bromine atom but lacks the prop-2-en-1-yl group.
4-Bromophenylmethanol: This compound has a similar phenyl group with a bromine atom but contains a hydroxyl group instead of the amine group.
The uniqueness of (4-Bromophenyl)methylamine lies in its dual bromine substitution, which can impart distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
2-bromo-N-[(4-bromophenyl)methyl]prop-2-en-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2N/c1-8(11)6-13-7-9-2-4-10(12)5-3-9/h2-5,13H,1,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTVZAQLCUEQDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CNCC1=CC=C(C=C1)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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